Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H8F3NO3. It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 4-position and a hydroxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-hydroxy-4-(trifluoromethyl)nicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-oxo-4-(trifluoromethyl)nicotinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its trifluoromethyl group, which enhances the biological activity of these compounds
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The hydroxy group can form hydrogen bonds with target proteins, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate: This compound also contains a trifluoromethyl group but differs in the substitution pattern and ester group.
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate: Similar in structure but with the hydroxy and trifluoromethyl groups at different positions.
This compound amide:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
ethyl 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-4-13-7(14)3-6(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
FLXUVXBYGCYAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=C1C(F)(F)F |
Origin of Product |
United States |
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